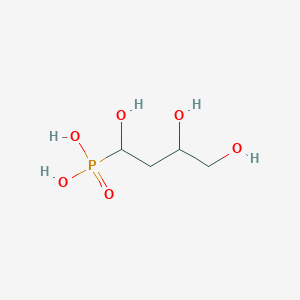
(1,3,4-Trihydroxybutyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,4-Trihydroxybutyl)phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a butyl chain with three hydroxyl groups. Its molecular formula is C4H11O6P, and it has a molecular weight of 186.1 g/mol
Preparation Methods
The synthesis of (1,3,4-Trihydroxybutyl)phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize the hydrolysis of phosphorus trichloride with water or steam to produce phosphonic acids .
Chemical Reactions Analysis
(1,3,4-Trihydroxybutyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphinic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
(1,3,4-Trihydroxybutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex phosphonic acid derivatives.
Biology: Its structural similarity to phosphate groups makes it useful in studying biological processes involving phosphorylation.
Mechanism of Action
The mechanism of action of (1,3,4-Trihydroxybutyl)phosphonic acid involves its interaction with molecular targets that recognize phosphate groups. It can inhibit enzymes by mimicking the natural substrates of these enzymes, thereby blocking their activity. This compound can also alter metabolic pathways by competing with phosphate for binding sites on proteins and other biomolecules .
Comparison with Similar Compounds
(1,3,4-Trihydroxybutyl)phosphonic acid can be compared with other phosphonic acids, such as:
Phosphorous acid (H3PO3): Unlike this compound, phosphorous acid is diprotic and lacks the butyl chain with hydroxyl groups.
Ethephon ((2-Chloroethyl)phosphonic acid): Ethephon is used as a plant growth regulator and has a different mechanism of action compared to this compound.
Phosphinic acid derivatives: These compounds have a similar phosphorus-oxygen framework but differ in their oxidation states and functional groups.
Properties
CAS No. |
88282-80-8 |
|---|---|
Molecular Formula |
C4H11O6P |
Molecular Weight |
186.10 g/mol |
IUPAC Name |
1,3,4-trihydroxybutylphosphonic acid |
InChI |
InChI=1S/C4H11O6P/c5-2-3(6)1-4(7)11(8,9)10/h3-7H,1-2H2,(H2,8,9,10) |
InChI Key |
QPBIORZSSRWTTN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)C(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















